molecular formula C23H21N3OS B2936410 N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-phenylbutanamide CAS No. 863593-51-5

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-phenylbutanamide

Cat. No.: B2936410
CAS No.: 863593-51-5
M. Wt: 387.5
InChI Key: XWKBOACLLXQHKN-UHFFFAOYSA-N
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Description

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-phenylbutanamide, also known as MTDP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTDP belongs to the class of compounds known as benzamides, which have shown promise in the development of new drugs for a variety of medical conditions.

Scientific Research Applications

Multicomponent Synthesis and Anticancer Activity

A study by Altug et al. (2011) demonstrated an efficient one-pot multicomponent approach for synthesizing thiazolo[3,2-a]pyridines, showing promising anticancer activity across various cancer cell lines. This method highlights the potential of related compounds in cancer research, leveraging their bioactive properties for therapeutic applications (Altug et al., 2011).

Synthesis and Cytotoxicity of Heterocyclic Compounds

Research on the synthesis of pyridazine, pyrazole, thiazole, and pyrimidine derivatives, including studies of their cytotoxic activities, underlines the broad utility of these compounds in developing new therapeutic agents. These studies highlight the importance of heterocyclic compounds in drug design and development, particularly for their cytotoxic properties against various cell lines, suggesting potential applications in cancer therapy (El-Sharkawy, 2014).

Herbicidal Activity of Chiral Compounds

Duan et al. (2010) investigated chiral S(-)-2-(4-chlorophenyl)-N-(5,7-disubstituted-2H-[1,2,4]-thiadiazolo[2,3-a]pyrimidin-2-ylidene)-3-methylbutanamide derivatives for their herbicidal activities. The study found that these chiral compounds exhibited improved herbicidal activities against a variety of tested weeds compared to their racemic counterparts, suggesting the role of chirality in enhancing the biological activity of such compounds (Duan et al., 2010).

Antimicrobial and Anti-inflammatory Activities

Research on various thiazole and pyrimidine derivatives has shown significant antimicrobial and anti-inflammatory activities. These compounds have been tested against a range of microorganisms and in models of inflammation, indicating their potential in the treatment of infectious diseases and inflammatory conditions. The synthesis and biological evaluation of these compounds are critical for identifying new therapeutic agents (Abdelhamid et al., 2010; Sondhi et al., 2005).

Properties

IUPAC Name

N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS/c1-3-17(16-9-5-4-6-10-16)21(27)25-19-12-7-11-18(15(19)2)22-26-20-13-8-14-24-23(20)28-22/h4-14,17H,3H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKBOACLLXQHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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